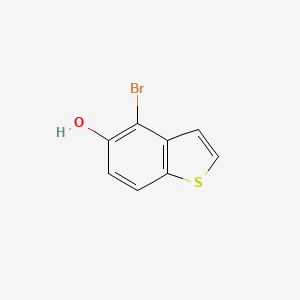

4-bromo-1-benzothiophen-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-benzothiophen-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrOS/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKMJYUGODWBFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C(=C1O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21240-83-5 | |

| Record name | 4-bromo-1-benzothiophen-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 1 Benzothiophen 5 Ol and Its Precursors

Retrosynthetic Analysis and Key Disconnections for 4-Bromo-1-benzothiophen-5-ol

A retrosynthetic analysis of 4-bromo-1-benzothiophen-5-ol reveals two primary disconnections to simplify the structure into feasible starting materials. The molecular structure of 4-bromo-1-benzothiophen-5-ol contains a benzothiophene (B83047) core with a hydroxyl group at the C5 position and a bromine atom at the C4 position. nih.gov

The most logical primary disconnection is the C4-Br bond. This simplifies the target molecule to the key intermediate, 1-benzothiophen-5-ol . The corresponding forward synthetic step would be a regioselective electrophilic bromination. The hydroxyl group at C5 is a strongly activating, ortho-para directing group, making the C4 (ortho) and C6 (para) positions electronically favorable for substitution. Therefore, achieving selectivity for the C4 position is a critical challenge.

The second key disconnection involves the thiophene (B33073) ring of the 1-benzothiophen-5-ol intermediate. Construction of the benzothiophene core typically involves forming the thiophene ring onto a pre-existing, appropriately substituted benzene (B151609) derivative. This disconnection breaks the C-S and C-C bonds of the heterocyclic ring, leading back to a simpler phenolic precursor, such as a derivative of (4-hydroxy-2-mercaptophenyl)acetaldehyde. The forward reaction would then be an intramolecular cyclization to form the benzothiophene scaffold.

Strategies for the Construction of the Benzothiophene Ring System Preceding Functionalization

The synthesis of the benzothiophene nucleus is a well-explored area of organic chemistry, with numerous strategies developed over the years. These methods range from classical cyclization reactions to modern transition metal-catalyzed and electrochemical approaches.

Cyclization and annulation reactions represent fundamental strategies for assembling the benzothiophene skeleton. These methods often rely on intramolecular bond formation starting from functionalized benzene precursors.

Electrophilic Cyclization: A common approach involves the electrophilic cyclization of 2-alkynylthioanisole derivatives. acs.orgresearchgate.net For instance, using iodine or bromine as the electrophile or employing copper(II) sulfate (B86663) with sodium halides can facilitate the cyclization to produce 3-halobenzothiophenes. acs.orgresearchgate.net

Base-Catalyzed Cyclization: Protocols using a base to promote a propargyl-allenyl rearrangement, followed by cyclization and allyl migration, provide an efficient pathway to the benzothiophene core. researchgate.net

Metal-Free Annulation: Unprecedented methods for forming benzothiophenes have been developed that avoid the use of metal catalysts. One such strategy involves a twofold vicinal C-H functionalization of arenes, proceeding through an interrupted Pummerer reaction, a benthamdirect.combenthamdirect.com-sigmatropic rearrangement, and a final cyclization sequence. nih.govmanchester.ac.uk Another metal-free approach is the base-mediated annulation of electrophilic benzothiophenes, such as 2-nitrobenzothiophene, with phenols or naphthols to create fused heterocyclic systems. acs.orgacs.org

Transition metals are powerful tools in organic synthesis, enabling the construction of complex molecules like benzothiophenes with high efficiency and selectivity. benthamdirect.comkfupm.edu.sa Various metals, including palladium, nickel, and copper, have been successfully employed. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H arylation of electron-rich heteroarenes and in Sonogashira-type cross-coupling reactions between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) to yield 2-substituted benzothiophenes. researchgate.netorganic-chemistry.org Another elegant Pd-catalyzed method is the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. acs.org

Nickel-Catalyzed Reactions: Nickel catalysis provides an effective route for the thiolation of unactivated C(sp²)-H bonds using disulfides. researchgate.net It has also been applied in the regiospecific C2-H arylation of the benzothiophene core. rsc.org

Copper-Catalyzed Reactions: Copper catalysts, often in conjunction with ligands like TMEDA, facilitate the thiolation annulation of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide. organic-chemistry.org Intramolecular Ullmann-type reactions using copper are also effective for forming 2-bromobenzothiophenes from precursors like a thiophenol bearing a gem-dibromoethenyl group. rsc.org

Aryne Reactions: The reaction of arynes with alkynyl sulfides provides a direct, one-step synthesis of benzothiophenes. researchgate.net

| Catalyst System | Reaction Type | Key Precursors | Reference |

|---|---|---|---|

| Pd(II) / Base | Sonogashira Cross-Coupling/Cyclization | 2-Iodothiophenol, Phenylacetylene | researchgate.net |

| Pd(0) / Ligand | Intramolecular C-S / C-C Coupling | Thiophenol with gem-dibromoethenyl group | rsc.org |

| Ni / PIP directing group | C-H Thiolation | Arenes, Disulfides | researchgate.net |

| NiCl₂(bpy) / LiHMDS | Regiospecific C-H Arylation | Benzothiophene, Iodo Aryls | rsc.org |

| CuI / TMEDA | Thiolation Annulation | 2-Bromo alkynylbenzenes, Na₂S | organic-chemistry.org |

| Au(I) | Cyclization/Rearrangement | ortho-Alkynylaryl thioether | rsc.org |

Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, offering an alternative to conventional methods that often require harsh oxidants or metal catalysts. rsc.orgnih.gov

A green and practical method for synthesizing C-3 halogenated benzothiophenes from 2-alkynylthioanisoles has been developed using a continuous-flow electrochemistry module. acs.org This approach, which uses potassium iodide or bromide as both a halogen source and an electrolyte, operates under transition-metal- and oxidant-free conditions to give moderate to good yields. acs.org Similarly, C-3 sulfonated benzothiophenes can be prepared electrochemically from 2-alkynylthioanisoles and sodium sulfinates. organic-chemistry.org

More complex benzothiophene-1,1-dioxides have been synthesized via an electrochemical reaction of sulfonhydrazides with internal alkynes. rsc.orgnih.gov These reactions proceed at room temperature in an undivided cell using constant current electrolysis, avoiding the need for metal catalysts or chemical oxidants and tolerating a wide variety of functional groups. rsc.orgnih.gov

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several modern synthetic routes to benzothiophenes align with these principles.

Electrosynthesis: As detailed above, electrochemical methods are inherently green as they use traceless electrons as the "reagent," avoiding chemical oxidants and often proceeding under mild, catalyst-free conditions. acs.orgrsc.orgnih.gov

Photocatalysis: The use of visible light in conjunction with an organic dye photoredox catalyst, such as eosin (B541160) Y, enables the radical annulation of o-methylthio-arenediazonium salts with alkynes. organic-chemistry.org This metal-free approach provides a sustainable and mild pathway to substituted benzothiophenes. organic-chemistry.org

Metal-Free Reactions: Strategies that completely avoid transition metals, such as the Pummerer-based cascade nih.govmanchester.ac.uk or iodine-promoted photocyclization researchgate.net, are highly desirable as they eliminate the cost, toxicity, and contamination issues associated with metal catalysts.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times, as demonstrated in a green chemistry approach to the Gewald reaction for synthesizing 2-aminothiophenes. derpharmachemica.com

Regioselective Functionalization Techniques for 4-Bromo-1-benzothiophen-5-ol Synthesis

The final step in the synthesis of the target compound is the regioselective introduction of a bromine atom at the C4 position of the 1-benzothiophen-5-ol intermediate. The regiochemical outcome of this electrophilic substitution is governed by the combined directing effects of the activating hydroxyl group and the inherent reactivity of the benzothiophene ring system.

The hydroxyl group at C5 strongly activates the benzene ring towards electrophilic attack, primarily at the ortho (C4) and para (C6) positions. nih.govresearchgate.net Simultaneously, the thiophene ring is itself electron-rich and susceptible to electrophilic substitution, typically at C3 or C2. The challenge lies in directing the bromination selectively to the C4 position over other activated sites.

Controlled Bromination Methodologies at Position 4

The direct bromination of 1-benzothiophen-5-ol presents a significant regiochemical challenge. The hydroxyl group at the C-5 position is a strongly activating, ortho, para-directing group. This electronic influence directs incoming electrophiles, such as bromine, to the C-6 (ortho) and C-4 (ortho) positions.

Research into the bromination of 5-hydroxybenzothiophene using bromine in acetic acid has shown that substitution occurs at both the 4- and 6-positions. researchgate.net Achieving selective mono-bromination at the C-4 position is therefore difficult and requires strategies to modulate the reactivity or block the more accessible C-6 position.

Modern bromination techniques offer potential solutions. The use of N-bromosuccinimide (NBS) in conjunction with catalytic additives or specialized solvent systems can enhance regioselectivity. mdpi.com For instance, employing lactic acid derivatives as halogen bond acceptors with NBS has been shown to enhance reactivity and selectivity in aromatic brominations. researchgate.netnsf.gov Another approach involves using directing groups, which can steer the halogenation to a specific site, although this often requires additional synthetic steps for installation and removal. rsc.orgnih.gov

A plausible strategy for selective C-4 bromination could involve:

Kinetic Control: Performing the reaction at very low temperatures to exploit subtle differences in the activation energies for attack at the C-4 versus C-6 positions.

Bulky Brominating Agents: Using a sterically hindered brominating agent that would preferentially attack the less-hindered C-4 position, assuming steric factors are significant.

Protecting Group Strategy: Temporarily introducing a bulky protecting group at the C-6 position to physically block electrophilic attack, followed by bromination at C-4 and subsequent deprotection.

Site-Specific Hydroxylation Strategies at Position 5

An alternative synthetic route involves the introduction of a hydroxyl group at the C-5 position of a 4-bromo-1-benzothiophene precursor. This transformation is a C–H activation/oxidation reaction. Palladium-catalyzed C–H hydroxylation has emerged as a powerful tool for this purpose. rsc.org

These reactions typically employ a palladium(II) catalyst, a suitable ligand, and an oxidant. For aryl halides, catalyst systems based on biarylphosphine ligands, such as tBuBrettPhos, have been effective in promoting the coupling of aryl halides with hydroxide (B78521) sources. researchgate.net The reaction can be applied to heteroaryl halides, including benzothiophene derivatives. researchgate.net The direct hydroxylation of a C-H bond adjacent to the bromine atom in 4-bromobenzothiophene would be a highly efficient step. Methodologies for the direct ortho-hydroxylation of 2-phenyl pyridines using palladium catalysts and oxidants like aqueous hydrogen peroxide or tert-butyl hydroperoxide (TBHP) demonstrate the feasibility of such regioselective C-H functionalization. rsc.org

The use of a directing group can also facilitate meta-hydroxylation, which provides a conceptual framework for achieving selectivity at positions that are not electronically favored. rsc.org While not directly applicable to the C-5 position in this context, it highlights the power of guided C-H activation.

Sequential Functionalization Approaches for Multisubstituted Benzothiophenols

Constructing the 4-bromo-1-benzothiophen-5-ol framework can also be achieved by building the benzothiophene ring from a polysubstituted benzene precursor. This approach offers greater control over the final substitution pattern by embedding the required functionalities at the outset.

One common strategy is the Gewald reaction or related cyclizations, starting from an appropriately substituted aniline (B41778) or thiol. However, for the target molecule, a more tailored approach would involve the cyclization of a precursor like a substituted (arylthio)acetaldehyde or a related species. For example, the synthesis of 5-substituted benzothiophenes can be achieved by the cyclization of the corresponding (arylthio)-acetaldehyde acetal (B89532) using polyphosphoric acid. hilarispublisher.com To synthesize the target molecule, one could envision starting from a 2-bromo-5-methoxyphenol. Thiolation followed by introduction of the two-carbon unit and cyclization would yield the 4-bromo-5-methoxy-1-benzothiophene, which could then be demethylated to afford the final product.

Convergent one-pot syntheses have also been developed, such as the reaction of 1,3-monothiodiketones with o-bromoiodoarenes, which involves sequential copper-catalyzed C–S coupling and palladium-catalyzed intramolecular coupling to form the benzothiophene ring. researchgate.net This highlights the utility of transition metal catalysis in complex ring formations.

Optimization of Reaction Conditions and Efficiency Metrics in Synthesis

The efficiency of any synthetic route to 4-bromo-1-benzothiophen-5-ol is critically dependent on the optimization of reaction parameters, including the choice of catalyst, solvent, and temperature, as well as considerations for scaling up the process.

Catalyst Systems and Ligand Design for Improved Yields and Selectivity

The choice of catalyst and ligand is paramount for reactions involving C-H activation, hydroxylation, and cross-coupling.

For Hydroxylation: Palladium-catalyzed hydroxylation of aryl halides has been shown to be highly effective. The use of palladacycle precatalysts combined with bulky, electron-rich biarylphosphine ligands like tBuBrettPhos facilitates the coupling with both potassium and cesium hydroxide, often in high yields. researchgate.net

For Bromination: While many electrophilic brominations are uncatalyzed, regioselectivity can be improved using catalytic systems. Lewis acids can activate the brominating agent, but greener approaches using catalysts like lanthanum(III) nitrate (B79036) or activating additives such as mandelic acid with NBS are gaining traction. researchgate.netresearchgate.net

For C-H Functionalization/Ring Formation: Palladium-diimine complexes have shown high turnover numbers for the direct arylation of simple arenes. acs.org For ring-forming reactions, copper catalysts are often used for C-S bond formation, while palladium catalysts are employed for subsequent C-C or C-H coupling steps. researchgate.netrsc.org

Table 1: Catalyst Systems for Relevant Transformations

| Transformation | Catalyst System | Ligand/Additive | Substrate Type | Typical Yield | Reference(s) |

| Hydroxylation | Palladium Precatalyst (e.g., G3-XPhos) | tBuBrettPhos | Heteroaryl Halides | High to Excellent | researchgate.net |

| Hydroxylation | Pd(OAc)₂ | CarboxPyridone | Benzoic Acids | Good to Excellent | acs.org |

| Bromination | None | Mandelic Acid | Activated Arenes | Good (High Regioselectivity) | researchgate.netnsf.gov |

| Bromination | La(NO₃)₃·6H₂O | None | Phenols, Anilines | High to Excellent | researchgate.net |

| C-H Arylation | Pd(OAc)₂ | Acenaphthenequinonediimine | Simple Arenes | Good (High TON) | acs.org |

| C-S Coupling | CuI | 1,10-phenanthroline | Aryl Halide + Thiol | Not specified | mdpi.com |

Solvent Effects and Temperature Regimen Optimization

Solvent and temperature are critical variables that influence reaction rates, selectivity, and catalyst stability.

Solvent Choice: For palladium-catalyzed hydroxylations, polar aprotic solvents like 1,4-dioxane, DMF, or DMA are commonly used. researchgate.netacs.org The presence of water is often necessary, either as a co-solvent or as part of the hydroxide reagent (e.g., CsOH·H₂O). researchgate.net For electrophilic brominations, traditional solvents include acetic acid or chloroform, but greener options like acetonitrile/water mixtures are being developed. researchgate.netnsf.gov

Temperature Optimization: Palladium-catalyzed hydroxylations can often be performed at ambient temperature, particularly with highly active catalyst systems, though temperatures up to 80-100 °C may be required for less reactive substrates. researchgate.net In contrast, electrophilic brominations often require careful temperature control, sometimes at low temperatures (-30 °C to 0 °C), to manage regioselectivity, especially with highly activated rings. mdpi.com

Considerations for Reaction Scale-Up and Process Development

Transitioning a synthetic route from laboratory scale to industrial production introduces several challenges.

Catalyst Loading and Cost: For large-scale synthesis, minimizing the loading of expensive palladium catalysts is crucial. High turnover numbers (TONs) are desirable. acs.org The use of catalysts based on more abundant metals like copper or manganese is also an attractive strategy. mdpi.comd-nb.info

Reagent Toxicity and Safety: Traditional brominating agents like liquid bromine are highly toxic and corrosive. Using safer, solid alternatives like N-bromosuccinimide (NBS) is preferred for process development. mdpi.comwku.edu Similarly, peroxide oxidants must be handled with care, although aqueous hydrogen peroxide is considered a relatively green oxidant. acs.org

Work-up and Purification: The isolation of the final product must be efficient. This involves managing and removing catalyst residues, ligands, and byproducts. The development of protocols using reusable catalysts or those that allow for simple filtration-based work-ups is highly beneficial. nih.gov

Robustness and Reproducibility: A scalable process must be robust, meaning it is insensitive to minor fluctuations in reaction conditions. The synthesis of BVDU, a nucleoside analog, using a palladium-catalyzed Heck reaction has been successfully scaled, demonstrating that complex catalytic processes can be made robust for pharmaceutical production. nih.gov

Elucidating Reactivity and Derivatization Chemistry of 4 Bromo 1 Benzothiophen 5 Ol

Reactivity Profiles of the Bromine Moiety at C-4

The bromine atom at the C-4 position of the 1-benzothiophene ring system is a versatile handle for introducing molecular diversity through various cross-coupling and substitution reactions.

Carbon-Carbon Cross-Coupling Reactions at C-4

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromine substituent at C-4 of 4-bromo-1-benzothiophen-5-ol serves as an excellent electrophilic partner in these transformations. baranlab.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The Suzuki-Miyaura reaction is widely used for the synthesis of biaryl and heteroaryl compounds. mdpi.com The reaction of 4-bromo-1-benzothiophen-5-ol with various aryl or heteroaryl boronic acids would be expected to proceed under standard Suzuki-Miyaura conditions, which often involve a palladium(0) catalyst, such as Pd(PPh3)4, and a base like sodium carbonate or potassium phosphate. mdpi.comaablocks.com

Stille Coupling: The Stille reaction utilizes an organotin reagent as the nucleophilic partner. rsc.orgacs.org This method is known for its tolerance of a wide range of functional groups. The coupling of 4-bromo-1-benzothiophen-5-ol with an organostannane, catalyzed by a palladium complex, would yield the corresponding C-4 substituted benzothiophene (B83047). rsc.orgresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgresearchgate.net The Sonogashira coupling of 4-bromo-1-benzothiophen-5-ol would introduce an alkynyl substituent at the C-4 position, a valuable transformation for the synthesis of conjugated systems. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgresearchgate.netntu.edu.sg This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org Applying the Heck reaction to 4-bromo-1-benzothiophen-5-ol would allow for the introduction of vinyl groups at the C-4 position. researchgate.netacs.org

Negishi Coupling: The Negishi coupling employs an organozinc reagent as the nucleophile. wikipedia.org This reaction is known for its high reactivity and stereospecificity. The coupling of 4-bromo-1-benzothiophen-5-ol with an organozinc compound, catalyzed by a palladium or nickel catalyst, would provide a C-4 functionalized benzothiophene. wikipedia.orgacs.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at C-4

| Reaction | Nucleophile | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C4-Aryl/Heteroaryl |

| Stille | Ar-Sn(n-Bu)₃ | Pd(PPh₃)₄ | C4-Aryl/Vinyl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C4-Alkynyl |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C4-Alkenyl |

| Negishi | Ar-ZnX | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | C4-Aryl/Alkyl |

Besides palladium, other transition metals such as nickel and copper can also mediate cross-coupling reactions at the C-4 position. dicp.ac.cnbeilstein-journals.org For instance, nickel-catalyzed couplings can sometimes offer different reactivity or selectivity profiles compared to their palladium counterparts. acs.org Copper-catalyzed reactions, such as the Ullmann condensation, can be employed for the formation of carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-4

While the benzothiophene ring is generally considered electron-rich, the presence of activating groups can facilitate nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comcdnsciencepub.com For 4-bromo-1-benzothiophen-5-ol, the reactivity towards SNAr at the C-4 position would be influenced by the electronic nature of the substituents and the reaction conditions. In some cases, strong nucleophiles can displace the bromide ion, particularly if the reaction proceeds through a benzyne-type mechanism, which requires a strong base. masterorganicchemistry.comresearchgate.netacs.org

Reductive Debromination and Hydrogenation Studies

The bromine atom at C-4 can be removed through reductive debromination. This can be achieved using various methods, such as catalytic hydrogenation with a palladium catalyst on carbon (Pd/C) and a hydrogen source, or by using reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. Visible light-mediated reductive processes have also been reported for the debromination of aryl bromides. uni-regensburg.de These reactions would yield 1-benzothiophen-5-ol.

Transformations Involving the Phenolic Hydroxyl Group at C-5

The phenolic hydroxyl group at the C-5 position is another key site for derivatization, allowing for a range of transformations to modify the properties of the molecule.

Common reactions involving the phenolic hydroxyl group include:

Etherification: The hydroxyl group can be readily converted into an ether by reaction with an alkyl halide or a tosylate in the presence of a base (Williamson ether synthesis). For example, reaction with methyl iodide and a base like potassium carbonate would yield 4-bromo-5-methoxy-1-benzothiophene.

Esterification: The hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides in the presence of a base or a catalyst. This reaction can be used to introduce a variety of ester functionalities.

O-Arylation: The hydroxyl group can undergo O-arylation through reactions like the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination-type couplings with aryl halides.

Protection/Deprotection: The hydroxyl group can be protected with various protecting groups, such as silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers, to allow for selective reactions at other positions of the molecule. These protecting groups can be subsequently removed under specific conditions.

Table 2: Common Derivatizations of the C-5 Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Functional Group Introduced |

|---|---|---|

| Etherification | Alkyl halide, Base | Alkoxy |

| Esterification | Acyl chloride/anhydride (B1165640), Base | Acyloxy |

| O-Arylation | Aryl halide, Catalyst, Base | Aryloxy |

| Silyl Ether Formation | Silyl chloride, Base | Silyloxy |

Etherification and Esterification Reactions

The phenolic hydroxyl group at the C-5 position of 4-bromo-1-benzothiophen-5-ol is a prime site for derivatization through etherification and esterification reactions. These transformations are fundamental in modifying the compound's physicochemical properties and for introducing new functionalities.

Etherification: The formation of an ether linkage typically proceeds via a Williamson ether synthesis. The hydroxyl group is first deprotonated with a suitable base, such as sodium hydride (NaH) or a carbonate base like potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide. This intermediate then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other electrophilic species like a mesylate to yield the corresponding ether. For instance, the reaction of a hydroxybenzothiophene with an ethanol (B145695) methanesulfonyl ester exemplifies a method to form an alkoxybenzothiophene. google.com

Esterification: Ester derivatives can be readily prepared by reacting the hydroxyl group with an acylating agent. Common methods include reaction with an acid chloride or acid anhydride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. Alternatively, direct esterification with a carboxylic acid can be achieved using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by employing acid catalysis (e.g., H₂SO₄) with an alcohol like ethanol, which would yield the corresponding ethyl ester. The susceptibility of esters to base-catalyzed hydrolysis increases with the acidity of the resulting carboxylic acid. uwindsor.ca

Below is a table summarizing typical conditions for these reactions, extrapolated from general procedures for phenolic compounds.

| Reaction Type | Reagent | Base/Catalyst | Solvent | Product |

| Etherification | Alkyl Halide (e.g., CH₃I) | K₂CO₃ | DMF | 4-Bromo-5-methoxy-1-benzothiophene |

| Esterification | Acetyl Chloride | Pyridine | CH₂Cl₂ | 4-Bromo-1-benzothiophen-5-yl acetate |

| Esterification | Acetic Anhydride | Pyridine | - | 4-Bromo-1-benzothiophen-5-yl acetate |

| Esterification | Carboxylic Acid | DCC/DMAP | CH₂Cl₂ | Corresponding Ester |

Oxidation Reactions Leading to Quinone Methides or Other Oxidized Species

The oxidation of 4-bromo-1-benzothiophen-5-ol can lead to several products, depending on the oxidant and reaction conditions. The phenolic moiety is susceptible to oxidation, potentially forming quinone-type structures. The sulfur atom in the thiophene (B33073) ring can also be oxidized to a sulfoxide (B87167) or a sulfone.

The oxidation of phenols can generate highly reactive intermediates known as ortho-quinone methides. These are typically formed in situ from o-hydroxybenzyl alcohols or related precursors. rsc.org While direct oxidation of 4-bromo-1-benzothiophen-5-ol to a quinone methide is not explicitly documented in the reviewed literature, the structural motif is present. Such a transformation would likely require a one-electron oxidant.

More commonly, oxidation of substituted benzothiophenes can affect the sulfur atom. Reagents like sodium hypochlorite (B82951) (NaOCl) can oxidize sulfides to sulfoxides or sulfones. nih.gov In some cases, oxidation can lead to the cleavage of the thiophene ring, yielding carboxylic acids. nih.gov For example, the oxidation of benzothiophene S-oxides can be achieved with reagents like meta-chloroperoxybenzoic acid (mCPBA) in the presence of boron trifluoride etherate (BF₃·OEt₂). nih.gov

The following table outlines potential oxidation reactions.

| Oxidizing Agent | Potential Product(s) | Notes |

| Fremy's Salt | Quinone-like structures | Common for oxidation of phenols. |

| mCPBA | 4-Bromo-1-benzothiophene-5-ol-1-oxide | Oxidation of the sulfur atom. |

| NaOCl | 4-Bromo-1-benzothiophene-5-ol-1-oxide/sulfone | Can also lead to ring chlorination. nih.gov |

Strategic Protection and Deprotection of the Hydroxyl Group

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the hydroxyl group. This is achieved by converting it into a stable protecting group that can be removed later under specific conditions without affecting other parts of the molecule. uwindsor.ca

For phenolic hydroxyl groups, a variety of protecting groups are available. The choice of protecting group depends on its stability towards the reaction conditions planned for subsequent steps.

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are commonly used. uni.lu They are generally stable to a wide range of non-acidic conditions and are typically removed with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). uwindsor.ca

Alkyl Ethers: Methyl and benzyl (Bn) ethers are robust protecting groups. uni.lu Methyl ethers can be cleaved with strong acids like boron tribromide (BBr₃). nih.gov Benzyl ethers are often removed by catalytic hydrogenolysis, a method that is generally mild and selective. nih.gov

Acetals: Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions. uni.lunih.gov

Esters: Acetate (Ac) and benzoate (B1203000) (Bz) esters can serve as protecting groups. uni.lu They are typically cleaved by hydrolysis under basic conditions (e.g., NaOH or K₂CO₃ in methanol/water).

The table below summarizes common protecting groups for the hydroxyl function and their typical deprotection conditions.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butyldimethylsilyl | TBS | TBSCl, Imidazole | TBAF |

| Triisopropylsilyl | TIPS | TIPSCl, Imidazole | TBAF |

| Benzyl | Bn | BnBr, K₂CO₃ | H₂, Pd/C |

| Methoxymethyl | MOM | MOMCl, DIPEA | Acid (e.g., HCl) |

| Acetate | Ac | Ac₂O, Pyridine | Base (e.g., K₂CO₃, MeOH) |

Reactivity of the Benzothiophene Nucleus Beyond C-4 and C-5

Beyond the functional groups at C-4 and C-5, the benzothiophene ring system itself exhibits characteristic reactivity, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution Patterns on the Thiophene and Benzene (B151609) Rings

Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing aromatic rings. The regioselectivity of EAS on 4-bromo-1-benzothiophen-5-ol is influenced by the directing effects of the existing substituents and the inherent reactivity of the benzothiophene nucleus. The thiophene ring is generally more reactive towards electrophiles than the benzene ring.

The hydroxyl group is a strongly activating, ortho-, para-directing group. The bromine atom is a deactivating, but also ortho-, para-directing group. In the benzene ring of 4-bromo-1-benzothiophen-5-ol, the positions ortho and para to the hydroxyl group are C-6 and C-4 (already substituted), and C-2 of the thiophene ring. The position ortho to the bromine is C-5 (already substituted) and C-3 of the thiophene ring.

Given that the hydroxyl group's activating effect is dominant, electrophilic attack is most likely to occur at the positions most activated by it. The C-6 position is para to the hydroxyl group and is a likely site for substitution. The thiophene ring is generally more nucleophilic than the benzene ring, and substitution at the C-2 or C-3 positions is also possible. researchgate.net In many benzothiophene systems, electrophilic attack preferentially occurs at the C-3 position. nih.gov Therefore, a mixture of products may be obtained, with substitution at C-6 and C-3 being the most probable outcomes.

| Reaction Type | Reagent | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 4-Bromo-6-nitro-1-benzothiophen-5-ol and/or 4-Bromo-3-nitro-1-benzothiophen-5-ol |

| Bromination | Br₂, FeBr₃ | 4,6-Dibromo-1-benzothiophen-5-ol and/or 3,4-Dibromo-1-benzothiophen-5-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Bromo-6-acyl-1-benzothiophen-5-ol and/or 4-Bromo-3-acyl-1-benzothiophen-5-ol |

Directed ortho-Metallation (DoM) and Related Functionalization Strategies

Directed ortho-metallation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. nih.govbaranlab.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orgwikipedia.org The resulting aryllithium species can then react with various electrophiles.

The hydroxyl group of 4-bromo-1-benzothiophen-5-ol, or more commonly its protected form (e.g., as a methoxymethyl (MOM) ether or a carbamate), can act as a DMG. uwindsor.caclockss.org Deprotonation would be expected to occur at the most acidic ortho position. In this case, the C-6 position is ortho to the C-5 hydroxyl (or protected hydroxyl) group. Therefore, treatment with a strong base like n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA, should lead to selective lithiation at the C-6 position. Quenching this lithiated intermediate with an electrophile (e.g., CO₂, aldehydes, alkyl halides) would introduce a new substituent at this position.

| Directing Group | Base | Electrophile (E⁺) | Product |

| -OH (as -OLi) | n-BuLi | CO₂ | 4-Bromo-5-hydroxy-1-benzothiophene-6-carboxylic acid |

| -OMOM | s-BuLi/TMEDA | (CH₃)₃SiCl | 4-Bromo-5-methoxymethoxy-6-(trimethylsilyl)-1-benzothiophene |

| -OCON(i-Pr)₂ | s-BuLi/TMEDA | DMF | 4-Bromo-5-(diisopropylcarbamoyloxy)-1-benzothiophene-6-carbaldehyde |

Ring-Opening or Rearrangement Reactions of the Benzothiophene Core

The benzothiophene ring system, while aromatic, can undergo ring-opening reactions under certain conditions. These reactions often involve cleavage of the carbon-sulfur bonds and can provide access to different molecular scaffolds.

Additionally, some rearrangements of the benzothiophene skeleton are known, though they often require specific substitution patterns or reaction conditions that may not be directly applicable to the parent compound of this article. For instance, the reaction of base with 3,4-dibromothiochromans can result in ring contraction to a substituted benzothiophene. google.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of chemical reactions is fundamental to controlling reaction outcomes and designing novel synthetic pathways. For 4-bromo-1-benzothiophen-5-ol, a molecule possessing both an electron-rich aromatic system and reactive functional groups (a hydroxyl group and a bromine atom), several reaction types can be envisaged. While specific experimental mechanistic studies on this exact compound are not extensively documented in the literature, we can infer its likely reactive behavior based on well-established principles of physical organic chemistry and studies on analogous systems.

Kinetic and spectroscopic studies are powerful tools for elucidating reaction mechanisms. They provide insights into reaction rates, the influence of substituents, and the presence of transient species.

Kinetic Studies:

The reactivity of 4-bromo-1-benzothiophen-5-ol is dictated by the interplay of its substituents. The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the bromine atom is a deactivating, ortho-, para-directing group. The thiophene ring itself influences the electron distribution of the fused benzene ring.

In the context of nucleophilic aromatic substitution (SNAr) , the bromine atom can act as a leaving group. The rate of such reactions is highly dependent on the electronic nature of the aromatic ring. For SNAr to occur, the ring must typically be activated by strong electron-withdrawing groups. masterorganicchemistry.com In 4-bromo-1-benzothiophen-5-ol, the electron-donating nature of the hydroxyl group would likely retard a classical SNAr reaction. However, under specific conditions, such as the presence of a very strong nucleophile or a metal catalyst, substitution of the bromine may be possible. Kinetic studies on similar brominated aromatic compounds have shown that the reaction rate is often dependent on the concentration of both the substrate and the nucleophile, indicating a bimolecular process. nih.govudd.cl For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, kinetic studies on related aryl bromides have shown that the rate-limiting step can be the oxidative addition of the palladium catalyst to the carbon-bromine bond. ua.eduacs.org

Spectroscopic Studies:

Spectroscopic methods such as UV-Vis, NMR, and IR spectroscopy are invaluable for tracking the progress of a reaction and identifying intermediates. In the case of SNAr reactions, the formation of a Meisenheimer complex , a resonance-stabilized anionic intermediate, can sometimes be observed spectroscopically. wikipedia.orgrsc.org For 4-bromo-1-benzothiophen-5-ol, the formation of such a complex upon reaction with a strong nucleophile could potentially be detected by a significant change in the UV-Vis spectrum, often a bathochromic shift leading to a colored solution. wikipedia.org 1H NMR spectroscopy is also a powerful tool for characterizing such intermediates, as the formation of the sp3-hybridized carbon bearing the nucleophile and the leaving group leads to characteristic upfield shifts of the remaining aromatic protons. wikipedia.orgrsc.org

For electrophilic aromatic substitution , spectroscopic monitoring would allow for the observation of the disappearance of the starting material and the appearance of the product signals. The regioselectivity of such reactions on the benzothiophene ring system can be complex, and NMR spectroscopy would be crucial in determining the position of substitution. acs.org

The following table summarizes the expected impact of reaction conditions on the rate of key transformations of 4-bromo-1-benzothiophen-5-ol, based on general principles.

| Transformation | Reactant/Condition Change | Expected Impact on Reaction Rate | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | Increased nucleophile concentration | Increase | Bimolecular reaction mechanism. nih.govudd.cl |

| Increased temperature | Increase | Provides energy to overcome the activation barrier. | |

| Addition of a strong electron-withdrawing group | Increase | Stabilizes the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com | |

| Palladium-Catalyzed Cross-Coupling | Increased catalyst concentration | Increase | The catalyst is involved in the rate-determining step. ua.edu |

| Change of ligand on the palladium catalyst | Variable | Ligand choice affects the rate of oxidative addition and reductive elimination. ua.edu | |

| Electrophilic Aromatic Substitution | Use of a stronger electrophile | Increase | A more reactive electrophile will lower the activation energy of the initial attack. |

| Change of solvent polarity | Variable | Depends on the specific mechanism and the polarity of the transition state. |

The transient species formed during a reaction, namely intermediates and transition states, are central to its mechanism. While their direct observation can be challenging, their existence and structure are often inferred from kinetic data, trapping experiments, and computational studies.

Reaction Intermediates:

For nucleophilic aromatic substitution on 4-bromo-1-benzothiophen-5-ol, the key intermediate would be a Meisenheimer complex. wikipedia.orgyoutube.com In this intermediate, the nucleophile has added to the carbon atom bearing the bromine, creating a negatively charged cyclohexadienyl-like system. The negative charge would be delocalized across the aromatic system and potentially onto the sulfur atom of the thiophene ring. The stability of this intermediate is crucial for the reaction to proceed.

In electrophilic aromatic substitution , the intermediate is a carbocation known as an arenium ion or Wheland intermediate. acs.org The electrophile adds to the benzene ring, creating a positive charge that is delocalized through resonance. The position of electrophilic attack will be directed by the combined electronic effects of the hydroxyl, bromo, and benzothiophene moieties.

For palladium-catalyzed cross-coupling reactions , the catalytic cycle involves several organopalladium intermediates. These include the oxidative addition product (Ar-Pd(II)-Br), a transmetalation intermediate (Ar-Pd(II)-R), and the species that undergoes reductive elimination to form the final product. acs.org

Transition State Structures:

The transition state represents the highest energy point along the reaction coordinate. For a concerted SNAr reaction , the transition state would involve the simultaneous formation of the new bond with the nucleophile and the breaking of the carbon-bromine bond. For a stepwise SNAr reaction , there would be two transition states, one leading to the Meisenheimer intermediate and one leading from it to the product. Computational studies on related systems suggest that the transition state for the formation of the Meisenheimer complex is often the rate-determining step. researchgate.net

In electrophilic aromatic substitution , the transition state for the initial attack of the electrophile resembles the Wheland intermediate. Its energy will determine the rate of the reaction.

The following table outlines the key proposed intermediates and transition states for the primary reaction pathways of 4-bromo-1-benzothiophen-5-ol.

| Reaction Pathway | Proposed Intermediate | Proposed Transition State |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Structure with partial bond formation to the nucleophile and partial bond breaking to the bromine. |

| Electrophilic Aromatic Substitution | Wheland Intermediate (Arenium Ion) | Structure resembling the Wheland intermediate with a delocalized positive charge. |

| Palladium-Catalyzed Cross-Coupling | Arylpalladium(II) Halide | Structures for oxidative addition, transmetalation, and reductive elimination steps. |

Advanced Spectroscopic Methodologies for Structural Elucidation and Mechanistic Studies of 4 Bromo 1 Benzothiophen 5 Ol and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 4-bromo-1-benzothiophen-5-ol, with a nominal mass of 229 g/mol , HRMS can distinguish its exact mass from other potential compounds with the same nominal mass but different elemental compositions.

The molecular formula of 4-bromo-1-benzothiophen-5-ol is C₈H₅BrOS. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ⁷⁹Br = 78.918337, ¹⁶O = 15.994915, ³²S = 31.972071), the theoretical monoisotopic mass can be calculated with extreme precision. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this mass to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition. The presence of bromine is further confirmed by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. researchgate.net

Table 1: Theoretical Isotopic Mass Data for C₈H₅BrOS

| Isotope Formula | Theoretical m/z | Relative Abundance (%) |

|---|---|---|

| C₈H₅⁷⁹BrOS | 227.92718 | 100.0 |

This interactive table allows for sorting by column.

This precise mass measurement is a critical first step in structural elucidation, confirming the molecular formula before more detailed structural analysis is undertaken.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

¹H NMR: The proton NMR spectrum of 4-bromo-1-benzothiophen-5-ol would display distinct signals for the aromatic protons and the hydroxyl proton. The aromatic protons on the benzene (B151609) ring (H-6 and H-7) and the thiophene (B33073) ring (H-2 and H-3) would appear in the typical aromatic region (δ 6.5-8.0 ppm). The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom. The protons H-6 and H-7 would likely appear as an AX or AB spin system, showing characteristic doublet patterns with a coupling constant (³JHH) typical of ortho-protons. The thiophene protons, H-2 and H-3, would also exhibit doublet splitting. The hydroxyl proton (-OH) would appear as a broad or sharp singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature. pressbooks.pub In a non-protic solvent like DMSO-d₆, this signal would be more distinct and could show coupling to neighboring protons under certain conditions. pressbooks.pub

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the benzothiophene (B83047) core. The chemical shifts would be indicative of their electronic environment. Carbons bonded to heteroatoms (C-S and C-O) and the bromine atom (C-Br) would have characteristic chemical shifts. For instance, the carbon bearing the hydroxyl group (C-5) would be shifted downfield, while the carbon attached to the bromine (C-4) would also be significantly affected.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-bromo-1-benzothiophen-5-ol

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| 2 | 7.4-7.6 | 125-128 |

| 3 | 7.2-7.4 | 122-125 |

| 3a | - | 138-141 |

| 4 | - | 110-115 |

| 5 | - | 150-155 |

| 6 | 6.8-7.0 | 115-120 |

| 7 | 7.3-7.5 | 120-125 |

| 7a | - | 135-138 |

This table presents hypothetical data based on known substituent effects on benzothiophene systems.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle provided by 1D NMR.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-bromo-1-benzothiophen-5-ol, COSY would show correlations between H-2 and H-3, and between H-6 and H-7, confirming the connectivity within the thiophene and benzene rings, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be used to confirm through-space proximities, for example, between the hydroxyl proton and H-6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It allows for the unambiguous assignment of carbon signals based on their attached protons.

Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes that occur on the NMR timescale, such as conformational changes or chemical exchange. blogspot.com For 4-bromo-1-benzothiophen-5-ol, VT-NMR could be used to study the rate of proton exchange of the hydroxyl group. nih.gov At room temperature, this proton may exchange rapidly with trace amounts of water or other protic species, leading to a broad signal. researchgate.net By lowering the temperature, this exchange can be slowed, resulting in a sharper signal and potentially allowing for the observation of coupling between the -OH proton and H-6. blogspot.com Furthermore, if any restricted rotation exists within the molecule or its derivatives, VT-NMR could be used to determine the energy barriers for these processes. mdpi.com

While solution-state NMR provides information about molecules in a solvated state, Solid-State NMR (ssNMR) provides detailed structural and dynamic information on materials in their solid form. This is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For 4-bromo-1-benzothiophen-5-ol, ssNMR could be used to characterize its crystalline packing, identify different polymorphs, and study the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a crystalline compound. unimi.it Provided that a suitable single crystal of 4-bromo-1-benzothiophen-5-ol can be grown, this technique can provide a definitive and highly precise map of atomic positions. scielo.br

The resulting crystal structure would confirm the connectivity and planarity of the benzothiophene ring system. nih.gov It would also provide precise measurements of bond lengths, bond angles, and torsion angles. Crucially, SCXRD would reveal the details of the intermolecular interactions that govern the crystal packing. nih.gov In the case of 4-bromo-1-benzothiophen-5-ol, this would include the identification of hydrogen bonding networks formed by the hydroxyl group, as well as potential π-π stacking interactions between the aromatic rings and halogen bonding involving the bromine atom. mdpi.com This information is invaluable for understanding the material's physical properties, such as melting point and solubility.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying functional groups and probing the molecular structure of 4-bromo-1-benzothiophen-5-ol. These methods are complementary, providing a detailed "fingerprint" of the molecule's vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of 4-bromo-1-benzothiophen-5-ol is expected to exhibit several characteristic absorption bands corresponding to its specific functional groups. The hydroxyl (-OH) group should produce a strong, broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening indicative of intermolecular hydrogen bonding in the solid state or concentrated solutions. Aromatic C-H stretching vibrations are anticipated as a series of weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.orgorgchemboulder.com The benzothiophene ring system will give rise to characteristic C=C stretching vibrations within the 1400-1600 cm⁻¹ range. orgchemboulder.com The C-O stretching of the phenolic hydroxyl group is expected to appear as a strong band between 1260-1000 cm⁻¹. udel.edu The presence of the bromine atom is identified by the C-Br stretching vibration, which is expected in the lower frequency "fingerprint" region, typically between 690-515 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on vibrational modes that induce a change in molecular polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. s-a-s.orgmdpi.com For 4-bromo-1-benzothiophen-5-ol, the aromatic C=C stretching vibrations of the benzothiophene core are expected to produce strong Raman signals in the 1400-1600 cm⁻¹ region. nih.gov The C-S stretching vibrations of the thiophene ring are also readily observable in Raman spectra. The C-Br bond, being highly polarizable, should also yield a characteristic and potentially strong signal in the low-frequency region (below 700 cm⁻¹), corroborating the IR data. libretexts.org Analysis of the low-wavenumber region can also provide information on lattice vibrational modes in the solid state, which is useful for studying polymorphism. researchgate.net

Table 1: Predicted Vibrational Frequencies for 4-bromo-1-benzothiophen-5-ol

| Functional Group/Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Intensity |

|---|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200-3600 | Weak | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Present | Medium-Weak |

| Aromatic C=C Stretch | 1400-1600 | Present | Strong |

| C-O Stretch (Phenolic) | 1260-1000 | Present | Strong |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties Analysis

Electronic spectroscopy provides critical insights into the electronic structure, chromophores, and excited-state properties of 4-bromo-1-benzothiophen-5-ol.

UV-Visible absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. The benzothiophene ring system is the primary chromophore in 4-bromo-1-benzothiophen-5-ol, responsible for strong absorption in the UV region due to π → π* electronic transitions. researchgate.net The parent benzothiophene molecule shows characteristic absorption bands. The introduction of the hydroxyl (-OH) and bromo (-Br) groups, both of which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiophene. This is due to the extension of the conjugated π-system by the lone pair electrons of the oxygen and bromine atoms. The hydroxyl group, in particular, is a strong electron-donating group that can significantly influence the energy of the electronic transitions.

Fluorescence and phosphorescence are luminescence processes where a molecule emits a photon after being electronically excited. These techniques are used to study the properties of excited states.

Fluorescence is the emission of light from an excited singlet state (S₁) to the ground state (S₀) and is typically short-lived. Many aromatic heterocyclic compounds exhibit fluorescence. nih.gov

Phosphorescence is a longer-lived emission from an excited triplet state (T₁) to the ground state (S₀). This transition is spin-forbidden, resulting in a much longer lifetime (microseconds to seconds) compared to fluorescence. libretexts.org

For 4-bromo-1-benzothiophen-5-ol, the presence of the bromine atom is expected to have a profound impact on its emission properties. Bromine, being a heavy atom, significantly enhances spin-orbit coupling. This promotes the rate of intersystem crossing (ISC), a non-radiative process where the molecule transitions from the lowest excited singlet state (S₁) to the triplet state (T₁). libretexts.orgnih.gov This "heavy-atom effect" often leads to a decrease in fluorescence quantum yield and a significant enhancement of phosphorescence. libretexts.orgresearchgate.net Therefore, it is predicted that 4-bromo-1-benzothiophen-5-ol and its derivatives will exhibit stronger phosphorescence than fluorescence, particularly at low temperatures where non-radiative decay pathways are minimized. nih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for chiral molecules, which are molecules that are non-superimposable on their mirror images. While 4-bromo-1-benzothiophen-5-ol itself is achiral, CD spectroscopy would be an indispensable tool for the characterization of its chiral derivatives. If a chiral center is introduced into a derivative, for instance, by substitution with a chiral side chain, the resulting enantiomers will produce mirror-image CD spectra. nih.govnih.gov The shape and sign of the CD signals (known as Cotton effects) are exquisitely sensitive to the three-dimensional arrangement of atoms around the chiral center and the conformation of the molecule. By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory), it is possible to unambiguously assign the absolute configuration (R or S) of the chiral derivative. cas.cz

Chromatographic and Hyphenated Techniques for Purity Assessment and Isomer Isolation (e.g., HPLC, GC-MS, SFC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of 4-bromo-1-benzothiophen-5-ol. Hyphenation of these techniques with mass spectrometry provides definitive structural identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of non-volatile compounds like phenolic benzothiophenes. nih.govembrapa.br Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/water or acetonitrile/water), would be the primary method for assessing the purity of 4-bromo-1-benzothiophen-5-ol. mdpi.com A Diode Array Detector (DAD) can be used to obtain the UV-Vis spectrum of the eluting peak, confirming its identity against a standard. HPLC is also scalable for preparative purposes to isolate the compound from reaction mixtures or impurities. dntb.gov.ua

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique for separating and identifying volatile and thermally stable compounds. For analysis of 4-bromo-1-benzothiophen-5-ol, derivatization of the polar hydroxyl group (e.g., by silylation) may be necessary to increase its volatility and prevent peak tailing. The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio of the compound and its fragmentation pattern, which serves as a molecular fingerprint for structural confirmation. researchgate.netnih.gov This technique is highly effective for identifying isomers and by-products in a synthesis. nih.gov

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines advantages of both gas and liquid chromatography, offering fast, efficient separations with reduced consumption of organic solvents. afmps.bechromatographyonline.com SFC is particularly powerful for the separation of enantiomers (chiral separation) when using a chiral stationary phase. theanalyticalscientist.comeuropeanpharmaceuticalreview.com For potential chiral derivatives of 4-bromo-1-benzothiophen-5-ol, analytical and preparative SFC would be the method of choice for isolating pure enantiomers for further study. chromatographyonline.com

Table 2: Summary of Chromatographic Techniques for Analysis of 4-bromo-1-benzothiophen-5-ol

| Technique | Primary Application | Typical Stationary Phase | Detector(s) | Key Advantages |

|---|---|---|---|---|

| HPLC | Purity assessment, quantification, preparative isolation | Reversed-Phase (C18) | DAD, MS | Robust, versatile for phenolic compounds, scalable |

| GC-MS | Identification of isomers and by-products, structural confirmation | Polysiloxane-based | Mass Spectrometry (MS) | High resolution, provides fragmentation patterns for identification |

| SFC | Chiral separation (of derivatives), rapid purification | Chiral Stationary Phases (e.g., polysaccharide-based) | UV, MS | Fast, "green" (less organic solvent), excellent for chiral resolution |

Computational and Theoretical Investigations of 4 Bromo 1 Benzothiophen 5 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to exploring the electronic landscape of a molecule. These methods, grounded in the principles of quantum mechanics, can model the distribution of electrons and predict a wide range of molecular properties, thereby offering insights into the stability, reactivity, and electronic nature of 4-bromo-1-benzothiophen-5-ol.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 4-bromo-1-benzothiophen-5-ol, this is typically achieved using Density Functional Theory (DFT) or ab initio methods. researchgate.netsemanticscholar.org DFT methods, such as B3LYP, are popular due to their balance of computational cost and accuracy. researchgate.netsemanticscholar.orgmdpi.com Ab initio methods, like Hartree-Fock (HF), while often more computationally intensive, provide a foundational approach to solving the electronic Schrödinger equation. researchgate.netsemanticscholar.org

The process involves starting with an initial guess of the molecular geometry and iteratively solving the electronic structure equations to find the arrangement that corresponds to the lowest energy on the potential energy surface. A variety of basis sets, such as 6-311++G(d,p), are employed to describe the atomic orbitals. scispace.comnih.gov The choice of method and basis set is crucial for obtaining accurate geometric parameters like bond lengths and angles.

Below is a hypothetical table of optimized geometric parameters for 4-bromo-1-benzothiophen-5-ol, as would be predicted by a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.75 | ||

| C-C (aromatic) | 1.39 - 1.42 | ||

| C-Br | 1.90 | ||

| C-O | 1.36 | ||

| O-H | 0.96 | ||

| C-S-C | 92.5 | ||

| C-C-C (aromatic) | 118.0 - 122.0 | ||

| C-C-Br | 119.5 | ||

| C-C-O | 121.0 | ||

| C-O-H | 109.5 | ||

| Benzene (B151609) Ring | ~0.0 | ||

| Thiophene (B33073) Ring | ~0.0 |

Note: This data is illustrative and represents typical values for similar molecular structures.

The electronic reactivity of a molecule can be largely understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov

For 4-bromo-1-benzothiophen-5-ol, the HOMO is likely to be localized on the electron-rich benzothiophene (B83047) ring system and the hydroxyl group, while the LUMO may be distributed over the aromatic system, with potential contributions from the bromine atom. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, which provide further insights into the molecule's reactive nature. researchgate.net

A hypothetical table of calculated frontier molecular orbital energies and related reactivity descriptors for 4-bromo-1-benzothiophen-5-ol is presented below.

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 4.60 |

| Ionization Potential | 5.85 |

| Electron Affinity | 1.25 |

| Chemical Hardness | 2.30 |

| Chemical Potential | -3.55 |

| Electrophilicity Index | 2.75 |

Note: This data is illustrative and based on typical values for similar aromatic compounds.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

For 4-bromo-1-benzothiophen-5-ol, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring, making these sites prone to interaction with electrophiles. The hydrogen atom of the hydroxyl group and the regions around the bromine atom would likely exhibit a more positive potential, indicating their susceptibility to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and predicting the molecule's behavior in a biological or chemical system.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are also instrumental in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can validate experimental data, assign spectral bands to specific molecular motions or electronic transitions, and gain a more complete understanding of the molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of 4-bromo-1-benzothiophen-5-ol. wu.ac.th The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.

The calculated chemical shifts can then be compared with experimental data to confirm the proposed structure and assign the observed signals to specific nuclei. Discrepancies between the calculated and experimental values can often be attributed to solvent effects or the specific computational method used. A strong correlation between the predicted and experimental spectra provides a high degree of confidence in the structural assignment.

Below is an illustrative table of predicted ¹³C NMR chemical shifts for 4-bromo-1-benzothiophen-5-ol compared with hypothetical experimental values.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C2 | 125.2 | 124.8 |

| C3 | 122.8 | 122.5 |

| C3a | 138.5 | 138.1 |

| C4 | 115.0 | 114.6 |

| C5 | 152.1 | 151.7 |

| C6 | 118.9 | 118.4 |

| C7 | 128.3 | 127.9 |

| C7a | 135.6 | 135.2 |

Note: This data is for illustrative purposes.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. scispace.comresearchgate.net DFT calculations can be used to compute the harmonic vibrational frequencies of 4-bromo-1-benzothiophen-5-ol. scispace.com These calculated frequencies, often scaled to correct for anharmonicity and other systematic errors, can be used to generate a simulated vibrational spectrum.

By analyzing the atomic displacements associated with each calculated vibrational mode, it is possible to assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. cdc.gov This detailed assignment is invaluable for interpreting experimental spectra and understanding the molecule's dynamic behavior. For instance, characteristic vibrational frequencies would be expected for the O-H stretch, C-S stretch, C-Br stretch, and various aromatic C-H and C-C stretching and bending modes.

An illustrative table of calculated vibrational frequencies and their assignments for key functional groups in 4-bromo-1-benzothiophen-5-ol is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3550 | O-H stretching |

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |

| ν(C=C) aromatic | 1600 - 1450 | Aromatic C=C stretching |

| δ(O-H) | 1410 | O-H in-plane bending |

| ν(C-O) | 1260 | C-O stretching |

| ν(C-S) | 700 | C-S stretching |

| ν(C-Br) | 650 | C-Br stretching |

Note: This data is illustrative and represents typical frequency ranges for these functional groups.

Theoretical Photophysical Property Prediction (Absorption/Emission Maxima, Quantum Yields)

A pertinent example is the computational and experimental study of 2,7-dibromo- nih.govbenzothieno[3,2-b] nih.govbenzothiophene (2,7-diBr-BTBT) and its oxidized forms. mdpi.com Time-dependent density functional theory (TD-DFT) calculations are a common method for predicting electronic absorption and emission spectra. For 2,7-diBr-BTBT, TD-DFT calculations have been shown to accurately predict the absorption maxima. mdpi.com

The introduction of bromine atoms into a benzothiophene core is expected to influence the photophysical properties due to the "heavy atom effect." This effect can enhance spin-orbit coupling, which may lead to a lower fluorescence quantum yield and an increased probability of intersystem crossing to the triplet state. For instance, the quantum yield of 2,7-diBr-BTBT is reported to be less than 1%, which is significantly lower than that of the non-brominated parent compound. mdpi.com This suggests that 4-bromo-1-benzothiophen-5-ol would also exhibit a relatively low fluorescence quantum yield.

Furthermore, the positions of the bromo and hydroxyl substituents on the benzothiophene ring will play a crucial role in determining the energy of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption and emission wavelengths. The hydroxyl group, being an electron-donating group, is expected to raise the HOMO energy level, potentially leading to a red-shift in the absorption and emission spectra compared to unsubstituted benzothiophene. The bromine atom, being an electron-withdrawing group, will also modulate these energy levels.

The following table summarizes the kind of theoretical data that would be generated for 4-bromo-1-benzothiophen-5-ol, based on findings for related compounds.

| Property | Predicted Value/Trend | Computational Method |

|---|---|---|

| Absorption Maximum (λabs) | Expected red-shift compared to unsubstituted benzothiophene | TD-DFT |

| Emission Maximum (λem) | Expected red-shift compared to unsubstituted benzothiophene | TD-DFT |

| Quantum Yield (Φ) | Predicted to be low due to the heavy atom effect of bromine | - |

Mechanistic Studies and Reaction Dynamics

Computational methods are indispensable for elucidating the mechanisms of chemical reactions, providing detailed information about the energy landscape and the dynamics of reacting molecules. For 4-bromo-1-benzothiophen-5-ol, theoretical investigations can shed light on its reactivity in various chemical transformations.

Potential Energy Surface Scans and Transition State Characterization

Understanding the mechanism of a chemical reaction requires mapping the potential energy surface (PES) that connects reactants to products. A key feature of the PES is the transition state (TS), which represents the energy maximum along the reaction coordinate. Computational techniques, such as density functional theory (DFT), are routinely used to locate and characterize transition states.

For reactions involving 4-bromo-1-benzothiophen-5-ol, such as electrophilic substitution or metal-catalyzed cross-coupling, PES scans can be performed to identify the minimum energy path. This involves systematically changing a key geometric parameter, such as a bond length or angle, and calculating the energy at each step. The structure corresponding to the highest energy point on this path provides an initial guess for the transition state, which can then be fully optimized.

Frequency calculations are then performed to characterize the stationary points on the PES. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Energetics, Kinetics, and Rate Constant Predictions

These energetic parameters are crucial for predicting the kinetics of the reaction. According to transition state theory, the rate constant of a reaction is exponentially dependent on the activation energy. Therefore, a higher activation energy implies a slower reaction rate. Computational methods can provide accurate predictions of these energy barriers, allowing for a quantitative understanding of the reaction kinetics.

The following table illustrates the type of data that would be generated from a computational study of a hypothetical reaction involving 4-bromo-1-benzothiophen-5-ol.

| Parameter | Definition | Significance |

|---|---|---|

| Activation Energy (Ea) | Energy difference between reactants and the transition state | Determines the reaction rate |

| Reaction Energy (ΔE) | Energy difference between products and reactants | Indicates if the reaction is exothermic or endothermic |

| Rate Constant (k) | Proportionality constant relating reaction rate to reactant concentrations | Quantifies the speed of the reaction |

Intermolecular Interactions and Crystal Packing Studies for Solid-State Behavior

The arrangement of molecules in the solid state, known as crystal packing, is governed by intermolecular interactions and has a profound impact on the material's properties. Computational studies can provide valuable insights into the crystal packing of 4-bromo-1-benzothiophen-5-ol and the nature of the intermolecular forces at play.